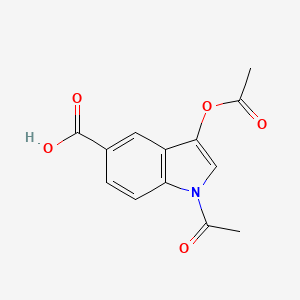
3-acetoxy-1-acetyl-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-1-acetylindole-5-carboxylic Acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Acetoxy-1-acetylindole-5-carboxylic Acid typically involves the acetylation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core. Subsequent acetylation and esterification steps are used to introduce the acetoxy and acetyl groups at the desired positions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3-Acetoxy-1-acetylindole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
3-Acetoxy-1-acetylindole-5-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are studied for their potential biological activities.
Biology: Indole derivatives, including this compound, are investigated for their roles in cell signaling and as potential therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Acetoxy-1-acetylindole-5-carboxylic Acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
3-Acetoxy-1-acetylindole-5-carboxylic Acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
The uniqueness of 3-Acetoxy-1-acetylindole-5-carboxylic Acid lies in its specific acetoxy and acetyl substitutions, which confer distinct chemical properties and biological activities compared to other indole derivatives .
Properties
Molecular Formula |
C13H11NO5 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
1-acetyl-3-acetyloxyindole-5-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-7(15)14-6-12(19-8(2)16)10-5-9(13(17)18)3-4-11(10)14/h3-6H,1-2H3,(H,17,18) |
InChI Key |
MMFLDYNJJKVZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















